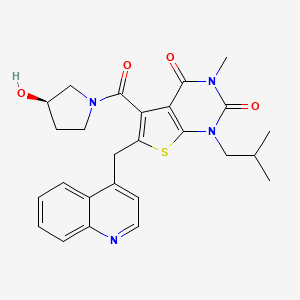

AR-C141990

Description

Properties

Molecular Formula |

C26H28N4O4S |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C26H28N4O4S/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19/h4-8,10,15,17,31H,9,11-14H2,1-3H3/t17-/m1/s1 |

InChI Key |

JOFQERPJMGKMMX-QGZVFWFLSA-N |

SMILES |

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C |

Isomeric SMILES |

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C |

Canonical SMILES |

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AR-C141990; AR C141990; ARC141990; ARC-141990; ARC 141990; |

Origin of Product |

United States |

Foundational & Exploratory

AR-C141990: A Selective Monocarboxylate Transporter 1 (MCT1) Inhibitor for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes. MCT1 plays a crucial role in the metabolic reprogramming of cancer cells, particularly in the context of the Warburg effect, where tumor cells exhibit high rates of glycolysis even in the presence of oxygen. By exporting lactate, cancer cells maintain a favorable intracellular pH and create an acidic tumor microenvironment that promotes invasion and suppresses the immune response. Inhibition of MCT1 with this compound represents a promising therapeutic strategy to disrupt tumor metabolism, leading to intracellular acidification and cell death. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, preclinical data, experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

Quantitative Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound against monocarboxylate transporters have been quantified in various preclinical studies. The following table summarizes the key quantitative data.

| Parameter | MCT1 | MCT2 | MCT3 | MCT4 | Reference |

| pKi | 7.6 | 6.6 | - | - | [1] |

| Ki (nM) | ~25 | ~251 | - | - | Calculated from pKi |

| IC50 (µM) | 0.21 | 2.32 | >10 | >10 | [1] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. The Ki values were calculated from the pKi values (Ki = 10^(-pKi)). The IC50 values were determined using a [3H]HOCPCA uptake assay in oocytes expressing the respective MCTs[1].

Preclinical Pharmacokinetics and Efficacy of this compound

Preclinical studies have provided initial insights into the pharmacokinetic profile and in vivo efficacy of this compound.

| Species | Dose & Route | Pharmacokinetic Parameter | Value | Efficacy Model | Outcome | Reference |

| Mouse (NMRI) | 10 mg/kg; SC | Half-life (t½) | ~20 minutes | Brain uptake of HOCPCA | EC50 of 860 ng/ml for reducing brain/plasma ratio | [1] |

| Rat (PVG) | 100 mg/kg; SC | - | - | DA cardiac allograft | Moderate prolongation of graft survival (40 days) | [1] |

Experimental Protocols

In Vitro Inhibition Assay: [3H]HOCPCA Uptake in Xenopus Oocytes

This protocol describes a method to determine the inhibitory activity of compounds like this compound on MCT1 and MCT2 expressed in Xenopus laevis oocytes.

Objective: To measure the IC50 value of this compound for MCT1 and MCT2.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human MCT1 and MCT2

-

[3H]HOCPCA (radiolabeled substrate)

-

This compound

-

Oocyte Ringer's 2 (OR2) buffer

-

Scintillation counter and fluid

Methodology:

-

Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with cRNA encoding either human MCT1 or MCT2. Incubate the oocytes for 3-5 days to allow for protein expression.

-

Inhibition Assay:

-

Pre-incubate the oocytes in OR2 buffer containing varying concentrations of this compound for 10 minutes.

-

Initiate the uptake reaction by adding OR2 buffer containing a fixed concentration of [3H]HOCPCA and the corresponding concentration of this compound.

-

Allow the uptake to proceed for a defined period (e.g., 10 minutes).

-

Stop the reaction by washing the oocytes multiple times with ice-cold OR2 buffer.

-

-

Quantification: Lyse individual oocytes and measure the amount of incorporated [3H]HOCPCA using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [3H]HOCPCA uptake against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy Study: Rat Cardiac Allograft Model

This protocol outlines a general procedure for evaluating the immunosuppressive effects of this compound in a rat model of cardiac allograft rejection.

Objective: To assess the ability of this compound to prolong graft survival.

Animal Model:

-

Donor rats: Dark Agouti (DA)

-

Recipient rats: Piebald Virol Glaxo (PVG)

Materials:

-

This compound

-

Vehicle for administration (e.g., saline, DMSO)

-

Surgical instruments for transplantation

-

Anesthesia

Methodology:

-

Cardiac Transplantation: Perform a heterotopic cardiac transplantation, grafting the heart from a DA donor rat into the abdomen of a PVG recipient rat.

-

Drug Administration:

-

Divide the recipient rats into a control group (receiving vehicle) and a treatment group (receiving this compound).

-

Administer this compound subcutaneously at a specified dose (e.g., 100 mg/kg) daily, starting from the day of transplantation.

-

-

Monitoring Graft Survival:

-

Monitor the function of the transplanted heart daily by palpation of the abdomen to assess the heartbeat.

-

The cessation of a palpable heartbeat is considered the endpoint for graft rejection.

-

-

Data Analysis:

-

Record the number of days until graft rejection for each animal.

-

Compare the graft survival times between the control and treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

-

Signaling Pathways and Mechanism of Action

The inhibition of MCT1 by this compound disrupts the metabolic symbiosis within the tumor microenvironment and impacts several key signaling pathways.

Disruption of Lactate Shuttle and Tumor Metabolism

In many tumors, a metabolic symbiosis exists where hypoxic, glycolytic cancer cells export lactate via MCT4, and oxygenated cancer cells import and utilize this lactate as an oxidative fuel source via MCT1. This compound's selective inhibition of MCT1 disrupts this lactate uptake by oxidative tumor cells, forcing them to compete with glycolytic cells for glucose. This can lead to energy stress and reduced proliferation in the oxidative tumor cell population. Furthermore, in tumors that primarily rely on MCT1 for lactate export, this compound can lead to intracellular lactate accumulation, a drop in intracellular pH, and subsequent cell death.

Impact on Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Lactate, transported by MCT1, can influence the stability of HIF-1α, a key transcription factor that promotes tumor survival and angiogenesis under hypoxic conditions. Lactate-derived pyruvate can inhibit prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for degradation. By blocking lactate uptake, this compound can potentially reduce intracellular pyruvate levels in oxidative tumor cells, leading to increased PHD activity and subsequent degradation of HIF-1α. This can result in the downregulation of HIF-1α target genes involved in angiogenesis, glucose metabolism, and cell survival.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that targets a key metabolic vulnerability in cancer. Its high potency and selectivity for MCT1 make it a suitable compound for investigating the role of lactate transport in tumor biology and for preclinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound and other MCT1 inhibitors. Future research should focus on detailed in vivo efficacy studies in various cancer models, comprehensive pharmacokinetic and toxicology profiling, and the identification of predictive biomarkers to guide clinical development.

References

Technical Guide: AR-C141990 and Monocarboxylate Transporter 1 (MCT1) Inhibition in Immunosuppression Research

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of AR-C141990 and the broader class of Monocarboxylate Transporter 1 (MCT1) inhibitors as potential therapeutic agents for immunosuppression. The primary mechanism of action involves the blockade of lactate transport in rapidly proliferating T-lymphocytes, a critical pathway for their metabolic reprogramming and clonal expansion. This guide summarizes key quantitative data, details experimental protocols for assessing immunosuppressive activity, and provides visual representations of the core biological pathways and experimental workflows. While this compound has been investigated, this guide also includes data on more potent MCT1 inhibitors to provide a comprehensive understanding of this therapeutic strategy.

Core Concept: MCT1 Inhibition for Immunosuppression

Activated T-lymphocytes undergo a metabolic shift to aerobic glycolysis to support their rapid proliferation and effector functions. This process generates large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain glycolysis. Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key transporter responsible for this lactate efflux.[1][2][3]

Inhibition of MCT1 leads to intracellular lactate accumulation and a subsequent drop in pH, which in turn inhibits key glycolytic enzymes. This metabolic disruption selectively halts the proliferation of activated T-cells without significantly affecting other immune cells or resting lymphocytes, making MCT1 an attractive target for targeted immunosuppressive therapy.[2]

Quantitative Data on MCT1 Inhibitors

Table 1: In Vitro Potency of MCT1 Inhibitors

| Compound | Assay Type | Cell Line/Target | IC50 / Ki | Reference |

|---|---|---|---|---|

| Imatinib | T-cell Proliferation (TCR-mediated) | Human T-cells | ~10 µM (complete inhibition) | [4] |

| Imatinib | CD25 & CD69 Upregulation | Human T-cells | 5.4 µM & 7.3 µM | [4] |

| Imatinib | LCK Inhibition (in vitro kinase assay) | LCK | 0.6 µM - 0.8 µM |[4] |

Note: While Imatinib is a tyrosine kinase inhibitor, its inhibitory effect on T-cell proliferation provides a relevant benchmark for immunosuppressive potency.

Table 2: In Vivo Efficacy of MCT1 Inhibitors in a Rat Cardiac Allograft Model

| Treatment Group | Dosing Regimen | Median Graft Survival (Days) | Reference |

|---|---|---|---|

| Untreated Control | - | ~7-10 | [5][6][7] |

| This compound | 3 mg/kg | Similar to control | This is inferred from literature stating low efficacy at this dose. |

| Methotrexate (Donor Pretreatment) | 100-200 mg/kg | >15 (55-60% increase) | [6] |

| Prostacyclin (PGI2) Infusion | 250 ng/kg/min from day 5 | 9.3 | [7] |

| Aspirin | 200 mg/kg/day from day 1 | 14.9 | [7] |

| Viral IL-10 Transfection | Single dose | 19.6 | [8] |

| vIL-10 + Cyclosporine A (subtherapeutic) | Single doses | 36.7 |[8] |

Signaling and Experimental Workflow Visualizations

Signaling Pathway of MCT1 Inhibition in T-Lymphocytes

Caption: Mechanism of MCT1 inhibition in an activated T-lymphocyte.

Experimental Workflow: One-Way Mixed Lymphocyte Reaction (MLR)

Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.

Experimental Workflow: Rat Cardiac Allograft Model

Caption: Workflow for a rat heterotopic cardiac allograft model.

Detailed Experimental Protocols

One-Way Mixed Lymphocyte Reaction (MLR) Protocol

This protocol is designed to assess the inhibitory effect of a compound on T-cell proliferation in response to allogeneic stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

-

Ficoll-Paque or similar density gradient medium.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

-

Mitomycin-C or access to an irradiator.

-

96-well flat-bottom cell culture plates.

-

Test compound (e.g., this compound) and vehicle control.

-

Positive control (e.g., Phytohemagglutinin - PHA).

-

Proliferation assay reagents (e.g., BrdU ELISA kit or CFSE dye).

Methodology:

-

Cell Isolation: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.[9]

-

Stimulator Cell Inactivation: Resuspend the "stimulator" PBMCs (from Donor B) at 1x10^6 cells/mL and treat with Mitomycin-C (50 µg/mL) for 30 minutes at 37°C, or irradiate (e.g., 3000 rads). This prevents their proliferation. Wash the cells three times to remove residual Mitomycin-C.[10]

-

Cell Plating:

-

Resuspend the "responder" PBMCs (from Donor A) and the inactivated "stimulator" PBMCs (from Donor B) at 2x10^6 cells/mL in complete RPMI medium.

-

In a 96-well plate, add 50 µL of responder cells (1x10^5 cells) to each well.

-

Add 50 µL of inactivated stimulator cells (1x10^5 cells) to the appropriate wells.[11]

-

Include negative controls (responder cells only) and positive controls (responder cells with a mitogen like PHA).[9]

-

-

Compound Addition: Prepare serial dilutions of this compound and vehicle control. Add 100 µL of the appropriate compound dilution to the wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.[9][11]

-

Proliferation Assessment (BrdU Method):

-

On day 5 or 6, add BrdU solution to each well and incubate for an additional 18-24 hours.[9]

-

Measure BrdU incorporation using an ELISA-based colorimetric assay according to the manufacturer's instructions. The optical density is proportional to the amount of T-cell proliferation.

-

Rat Heterotopic Cardiac Allograft Model Protocol

This in vivo model is a standard for evaluating the efficacy of immunosuppressive drugs in preventing solid organ rejection.

Animal Models:

-

Donor Strain: Fischer 344 (F344) rats.

-

Recipient Strain: Long Evans (LE) rats (provides a model for acute rejection).[6]

Surgical Procedure:

-

Anesthesia: Anesthetize both donor and recipient rats using an appropriate anesthetic agent (e.g., isoflurane).

-

Donor Heart Harvest:

-

Perform a median sternotomy on the donor rat.

-

Heparinize the animal via the inferior vena cava.

-

Cannulate the aorta and perfuse the heart with cold saline.

-

Transect the aorta, pulmonary artery, and vena cavae to explant the heart.

-

-

Heterotopic Transplantation:

-

Perform a midline laparotomy on the recipient rat.

-

Perform end-to-side anastomoses of the donor aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

-

Once the vascular clamps are released, the donor heart should resume beating.

-

Close the abdominal incision in layers.

-

Immunosuppressive Treatment and Monitoring:

-

Dosing:

-

Divide recipient animals into treatment groups: Vehicle control, this compound (at desired doses, e.g., administered subcutaneously daily), and a positive control (e.g., Cyclosporine A at a clinically relevant dose).

-

Begin treatment on the day of transplantation (Day 0) and continue for the duration of the study.

-

-

Monitoring Graft Survival:

-

Data Analysis:

-

Record the number of days of graft survival for each animal.

-

Use Kaplan-Meier survival analysis to compare the median survival times between treatment groups.

-

Conclusion

This compound is an inhibitor of the monocarboxylate transporter 1, a key metabolic checkpoint in activated T-lymphocytes. While preclinical data suggests it is less potent than other compounds in its class, the therapeutic strategy of MCT1 inhibition remains a promising avenue for the development of novel, targeted immunosuppressive agents. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers interested in exploring this pathway for applications in transplantation and autoimmune diseases. Further research is warranted to identify and optimize MCT1 inhibitors with improved potency and favorable pharmacokinetic profiles.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Monocarboxylate transporter 1 deficiency impacts CD8+ T lymphocytes proliferation and recruitment to adipose tissue during obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imatinib inhibits T-cell receptor-mediated T-cell proliferation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolongation of rat cardiac allograft survival by donor pretreatment. Screening of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolonged survival of rat cardiac allografts by donor pretreatment with methotrexate. Enhancement by combined immunosuppressant treatment of the recipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolongation of rat cardiac allograft survival by treatment with prostacyclin or aspirin during acute rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolongation of allograft survival with viral IL-10 transfection in a highly histoincompatible model of rat heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 10. preferred-cell-systems.com [preferred-cell-systems.com]

- 11. sartorius.com [sartorius.com]

The Role of Monocarboxylate Transporter 1 (MCT1) Inhibition in Graft-Versus-Host Disease: A Technical Overview of AR-C117977

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential of targeting monocarboxylate transporter 1 (MCT1) as a therapeutic strategy for graft-versus-host disease (GVHD). While initial inquiries into AR-C141990 yielded no direct research in the context of GVHD, a closely related and well-studied compound, AR-C117977 , a potent and specific inhibitor of MCT1, provides significant insights into this novel immunomodulatory approach. This document will focus on the mechanism of action, preclinical data, and experimental methodologies related to AR-C117977 and its impact on immune responses central to the pathophysiology of GVHD.

Introduction to Graft-Versus-Host Disease

Graft-versus-host disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][2] The disease is initiated by donor-derived T-cells recognizing and attacking recipient tissues as foreign, leading to a multisystem inflammatory response.[1][2] Current first-line therapies for GVHD primarily rely on corticosteroids, but a substantial number of patients become steroid-refractory, necessitating alternative treatment strategies.[3][4]

MCT1: A Novel Target for Immunosuppression

Recent research has identified monocarboxylate transporter 1 (MCT1), also known as SLC16A1, as a promising target for immunosuppression.[5] MCT1 is crucial for the transport of monocarboxylates, such as lactate, across the plasma membrane. Activated T-lymphocytes undergo a metabolic shift to aerobic glycolysis, leading to increased lactate production. The efficient efflux of this lactate via MCT1 is essential to maintain a high rate of glycolysis and prevent intracellular acidosis, thereby supporting the rapid proliferation required for an effective immune response.[6] Inhibition of MCT1 disrupts this metabolic process, leading to a potent and selective inhibition of T-cell proliferation.[5][6]

AR-C117977: A Specific MCT1 Inhibitor

AR-C117977 is a small molecule inhibitor with high specificity for MCT1.[1][7] Preclinical studies have demonstrated its potent immunosuppressive properties by inhibiting T-cell proliferation in response to alloantigen stimulation.[7] This mechanism of action presents a targeted approach to modulating the alloreactive T-cell responses that drive GVHD.

Quantitative Data on AR-C117977 Efficacy

The following table summarizes the key quantitative findings from preclinical studies investigating the efficacy of AR-C117977 in models of allograft rejection and graft-versus-host reaction.

| Model | Species | Treatment | Dosage | Key Findings | Reference |

| Graft-versus-Host Reaction (GVHR) | Rat | AR-C117977 | Dose-related | Dose-related inhibition of GVHR. | [1] |

| Cardiac Allograft (High Responder) | Rat | AR-C117977 | Not specified | Graft survival >100 days (vs. 20 days with Cyclosporin A). | [1] |

| Cardiac Allograft (Low Responder) | Rat | AR-C117977 | Not specified | Graft survival >100 days (comparable to Cyclosporin A). | [1] |

| Cardiac Allograft | Mouse | AR-C117977 | 30 mg/kg (s.c.) for 15 days | Significant prolongation of median survival time (MST) to 66-73 days (vs. 8-10 days for vehicle). | [7] |

| Skin Allograft | Mouse | AR-C117977 | 30 mg/kg (s.c.) for 15 days | Significant prolongation of MST to 15-18 days (vs. 8-9 days for vehicle). | [7] |

| Aortic Allograft (Transplant Arteriosclerosis) | Mouse | AR-C117977 | 30 mg/kg (s.c.) for 15 days | Partial inhibition of transplant arteriosclerosis development. | [7] |

Signaling Pathway and Mechanism of Action

The immunosuppressive effect of AR-C117977 is mediated through the inhibition of MCT1, leading to a disruption of T-cell metabolism and proliferation. The following diagram illustrates this signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of AR-C117977.

In Vivo Graft-versus-Host Reaction (GVHR) Model

A standard popliteal lymph node (PLN) weight assay is utilized to assess the GVHR.

Methodology:

-

Cell Preparation: Lymphoid cells are isolated from the spleen and lymph nodes of donor rats.

-

Injection: A suspension of donor lymphoid cells is injected into the hind footpad of recipient rats. The contralateral footpad receives a control injection.

-

Treatment: Recipient animals are treated with AR-C117977 or a vehicle control according to the study design.

-

Assessment: After a specified period, the popliteal lymph nodes from both hind limbs are excised and weighed. The degree of GVHR is determined by the increase in weight of the lymph node draining the site of donor cell injection compared to the contralateral side.

Allograft Transplantation Models

Heterotopic cardiac and skin transplantation models are employed to evaluate the efficacy of AR-C117977 in preventing allograft rejection.

Methodology:

-

Surgical Procedure: A heart or full-thickness skin graft from a donor animal is transplanted to a recipient of a different strain.

-

Treatment Regimen: Treatment with AR-C117977, a comparator immunosuppressant (e.g., Cyclosporin A), or vehicle is initiated pre- or post-transplantation and continued for a defined duration.

-

Graft Survival Assessment: Graft survival is monitored daily. For cardiac allografts, this involves palpation of the abdomen to assess the heartbeat. For skin allografts, visual inspection for signs of rejection (e.g., inflammation, necrosis) is performed. Rejection is defined as the complete cessation of the heartbeat or >80% necrosis of the skin graft.

-

Histological Analysis: In some studies, grafts are harvested at specific time points or at the time of rejection for histological examination to assess the degree of cellular infiltration and tissue damage, including features of chronic rejection such as transplant arteriosclerosis.

Conclusion and Future Directions

The preclinical data on AR-C117977 strongly suggest that inhibition of MCT1 is a viable and potent strategy for immunosuppression. The demonstrated efficacy in a rat model of GVHR and in various allograft rejection models highlights its potential for the treatment of T-cell-mediated immune pathologies, including GVHD. The unique mechanism of action, targeting the metabolic reprogramming of activated T-cells, offers a novel approach that may be beneficial for patients who are refractory to current therapies.

Further research is warranted to fully elucidate the potential of MCT1 inhibitors in the context of GVHD. This includes more detailed studies in various GVHD models to assess the impact on different target organs and the separation of graft-versus-host effects from beneficial graft-versus-leukemia effects. Clinical trials will be the ultimate determinant of the therapeutic value of this innovative approach for patients suffering from GVHD.

References

- 1. The specific monocarboxylate transporter-1 (MCT-1) inhibitor, AR-C117977, induces donor-specific suppression, reducing acute and chronic allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Graft-versus-host disease (GVHD) | Blood Cancer United [bloodcancerunited.org]

- 4. Recent FDA Approvals in the Treatment of Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monocarboxylate transporter MCT1 is a target for immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. The specific monocarboxylate transporter (MCT1) inhibitor, AR-C117977, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of AR-C141990: A Technical Exploration Beyond MCT1

For Immediate Release

[City, State] – [Date] – While the potent and selective inhibition of the monocarboxylate transporter 1 (MCT1) by AR-C141990 is well-documented as a promising strategy in cancer therapy, a comprehensive understanding of its broader interaction profile is critical for advancing its clinical development. This technical guide delves into the exploration of this compound's targets beyond MCT1, providing researchers, scientists, and drug development professionals with a consolidated resource on its potential off-target effects. The scarcity of publicly available, direct off-target screening data for this compound necessitates a broader examination of related compounds and the methodologies employed to identify such interactions.

Understanding the On-Target Activity of this compound and Related Compounds

This compound belongs to a class of compounds designed to inhibit MCT1, a key transporter of lactate and other monocarboxylates, which is often upregulated in glycolytic cancer cells. The therapeutic rationale hinges on disrupting the metabolic symbiosis within tumors, where glycolytic cancer cells export lactate via MCT4, and oxidative cancer cells import it via MCT1 to fuel the Krebs cycle.

The Quest for Off-Targets: Methodologies and Potential Interactions

Identifying the off-target interactions of a small molecule inhibitor is a crucial step in drug development to anticipate potential side effects and uncover novel therapeutic opportunities. The following experimental protocols are commonly employed for this purpose.

Kinome Scanning

Given that protein kinases are a large and structurally related family of enzymes, they represent a common source of off-target interactions for small molecule inhibitors.

Experimental Protocol: Kinase Profiling via Competitive Binding Assays (e.g., KINOMEscan™)

-

Library Preparation: A comprehensive panel of active human kinases is expressed, often as fusions with a DNA tag for quantification.

-

Immobilization: An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).

-

Competitive Binding: The kinase library is incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 1 µM or 10 µM).

-

Quantification: The amount of each kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

-

Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a stronger interaction. Hits are often defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition). Follow-up dose-response curves are then generated to determine the dissociation constant (Kd) or IC50 for the identified off-targets.

Logical Workflow for Kinome Scanning

Affinity-Based Proteomics

This approach aims to identify all proteins from a complex biological sample that bind to the drug of interest.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry

-

Probe Synthesis: this compound is chemically modified to incorporate an affinity tag (e.g., biotin) and a linker, creating an "affinity probe."

-

Immobilization: The affinity probe is immobilized on a solid support (e.g., streptavidin-coated beads).

-

Cell Lysate Incubation: The immobilized probe is incubated with a cell lysate to allow for the binding of target and off-target proteins.

-

Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

-

Elution: Specifically bound proteins are eluted from the beads, often by denaturation or by competition with an excess of the free drug.

-

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Identified proteins are ranked based on their abundance and specificity of binding to the this compound probe compared to control beads.

Signaling Pathway Visualization of Potential Off-Target Effects

The Discovery and Development of AR-C141990: A Technical Guide to a Novel Immunosuppressive Agent

Abstract: This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of AR-C141990, a selective inhibitor of the Monocarboxylate Transporter 1 (MCT1). Initially identified through a chemistry-led target identification strategy, this class of compounds, based on a thieno[2,3-d]pyrimidine scaffold, represents a novel approach to immunosuppression. By selectively blocking lactate efflux from activated T lymphocytes, this compound disrupts the metabolic reprogramming essential for rapid clonal expansion, thereby inhibiting the adaptive immune response. This guide summarizes key quantitative data, details critical experimental methodologies, and visualizes the underlying biological and experimental pathways.

Discovery and Lead Optimization

The development of this compound originated from a program to identify novel immunomodulatory compounds. An initial series of compounds demonstrated potent inhibition of T lymphocyte proliferation in vitro and efficacy in animal models of immune disease, but through an unknown mechanism.[1] The molecular target for this series was identified as Monocarboxylate Transporter 1 (MCT1, also known as SLC16A1) using a sophisticated strategy involving photoaffinity labeling and proteomic characterization.[1]

Early lead compounds, such as AR-C117977 and AR-C122982, validated the therapeutic potential of MCT1 inhibition but possessed suboptimal physical and metabolic properties for further development.[2] This prompted a lead optimization campaign to synthesize analogues with a more suitable profile for potential oral administration.[2] this compound emerged from this effort as an improved analogue within the thieno[2,3-d]pyrimidine chemical series, demonstrating a good correlation between MCT1 binding affinity, inhibition of lymphocyte proliferation, and in vivo activity.[2][3][4]

Mechanism of Action

The immunosuppressive activity of this compound is a direct consequence of its inhibition of MCT1.

Role of MCT1 in T Lymphocyte Activation: Upon activation, T lymphocytes undergo a profound metabolic shift to aerobic glycolysis (the Warburg effect) to support the energetic and biosynthetic demands of rapid cell division.[1][5] This process generates large quantities of lactic acid, which must be actively exported from the cell to maintain intracellular pH and glycolytic flux. MCT1 is the primary transporter responsible for this lactate efflux in T cells.[1]

Inhibition by this compound: By binding to and inhibiting MCT1, this compound prevents lactate export. The resulting intracellular lactate accumulation inhibits glycolysis and disrupts the metabolic engine required for proliferation.[1] This mechanism is highly selective for rapidly dividing cells, such as activated T lymphocytes, while having minimal effect on other stages of lymphocyte activation, like cytokine production, or most normal physiological functions.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo data for this compound and related compounds.

Table 1: In Vitro Activity

| Compound | MCT1 Binding Affinity (pKi) | Human T-Cell Proliferation (IC50, nM) |

|---|---|---|

| This compound | 7.6 | Data not specified, but activity correlates with binding[2] |

| Analogue 1 | ~7.5 | ~30 |

| Analogue 2 | ~7.2 | ~100 |

| Analogue 3 | ~7.0 | ~200 |

| Analogue 4 | ~6.5 | ~1000 |

| Analogue 5 | <6.0 | >3000 |

Data derived from graphical representations in Påhlman et al., 2012.[2] this compound is one of the five tested analogues.

Table 2: In Vivo Efficacy in Rat Models

| Model | Treatment | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Graft-vs-Host (GvH) Response | MCT1 Inhibitor Analogue | 10 | Significant inhibition of lymph node expansion[2] |

| Cardiac Allograft Survival | MCT1 Inhibitor Analogue | 10 (twice daily) | Prolonged graft survival (Median >14 days vs. ~7 days for control)[2] |

Data reflects the general efficacy of the lead optimized analogues described in Påhlman et al., 2012.[2]

Key Experimental Protocols

Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T lymphocytes following stimulation.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood (human or rat) using Ficoll-Paque density gradient centrifugation.[1][6]

-

Cell Culture: Isolated PBMCs are resuspended in complete RPMI medium and plated in 96-well plates at a density of approximately 1 x 10^5 cells per well.[7]

-

Compound Treatment: Test compounds (e.g., this compound) are dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO only) is included.

-

Stimulation: Lymphocyte proliferation is induced by adding a mitogen, such as Phytohaemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and ionomycin.[1][7] Unstimulated control wells receive no mitogen.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.[6]

-

Proliferation Measurement ([3H]-Thymidine Incorporation): [3H]-Thymidine (1 µCi/well) is added to each well for the final 6-18 hours of incubation.[7] During proliferation, the radioactive thymidine is incorporated into newly synthesized DNA.

-

Harvesting and Analysis: Cells are harvested onto glass fiber filters. The amount of incorporated radioactivity is measured using a scintillation counter. Results are often expressed as a percentage of the proliferation observed in vehicle-treated, stimulated cells.[8]

Rat Cardiac Allograft Survival Model

This in vivo model assesses the ability of an immunosuppressive agent to prevent the rejection of a transplanted organ.

Methodology:

-

Animal Strains: A high-responder strain combination is used, such as transplanting a heart from a Brown Norway (BN) rat donor to a Lewis (LEW) rat recipient.[2][9]

-

Surgical Procedure: A heterotopic heart transplantation is performed, where the donor heart is grafted into the recipient's abdomen or neck.[2][9] The native heart remains in place to sustain the animal.

-

Compound Administration: The recipient rat is treated with the test compound (e.g., an this compound analogue) or vehicle control. Dosing typically begins on the day of transplantation and continues daily via subcutaneous or oral administration.[2]

-

Monitoring: Graft function is monitored daily by palpation of the transplanted heart. The cessation of a palpable heartbeat is considered the primary endpoint, defining the day of rejection.[2]

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and the median survival time for each treatment group is compared to the vehicle control group.

Development and Screening Workflow

The progression from initial concept to a viable preclinical candidate followed a structured screening cascade.

Conclusion

This compound and its analogues represent a novel class of immunosuppressants discovered through the identification of MCT1 as a druggable target. The mechanism, which involves the targeted disruption of T-cell metabolism, offers a selective means of inhibiting the proliferative burst central to the adaptive immune response. The data generated from a systematic screening process, including binding assays, cellular proliferation studies, and robust in vivo models of immune function, have validated MCT1 inhibition as a promising therapeutic strategy. This technical guide provides a core summary of the foundational science and methodologies that underpinned the development of this innovative compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunosuppressive properties of a series of novel inhibitors of the monocarboxylate transporter MCT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The role of MCT1 in tumor progression and targeted therapy: a comprehensive review [frontiersin.org]

- 6. brd.nci.nih.gov [brd.nci.nih.gov]

- 7. hanc.info [hanc.info]

- 8. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review [mdpi.com]

- 9. Long-term survival of cardiac allografts in rats treated before and after surgery with monoclonal antibody to CD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

AR-C141990 In Vivo Experimental Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C141990 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes. By blocking MCT1, this compound disrupts cellular metabolism, particularly in cells reliant on lactate shuttling, presenting therapeutic potential in areas such as oncology and immunology. This document provides detailed application notes and protocols for the in vivo use of this compound, based on available preclinical research. It includes quantitative data on its efficacy, details on experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

In Vivo Efficacy of this compound

| Species | Model | Dosing Regimen | Route of Administration | Observed Effect | Reference |

| Mouse | Inhibition of HOCPCA Brain Penetration | Dose-dependent | Subcutaneous (s.c.) | ID50 = 4.6 mg/kg | [1] |

| Rat | Prevention of Acute Cardiac Allograft Rejection | 30 mg/kg/day | Subcutaneous (s.c.) | Long-term graft survival (>100 days) in a low-responder combination | [2] |

| Rat | Prevention of Acute Cardiac Allograft Rejection | 100 mg/kg/day | Subcutaneous (s.c.) | Moderate prolongation of graft survival, similar to cyclosporine A | [2] |

| Rat | Graft-versus-Host (GvH) Disease | 3 mg/kg | Not specified | Low receptor occupancy (20%) and no immunosuppressive efficacy | [2] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of Monocarboxylate Transporter 1 (MCT1). MCT1 is a proton-linked transmembrane transporter responsible for the influx and efflux of monocarboxylates such as lactate, pyruvate, and ketone bodies. In many pathological conditions, such as cancer and during immune responses, cells exhibit altered metabolic states, often relying on the "lactate shuttle" for energy and signaling. By blocking MCT1, this compound disrupts this shuttle, leading to an intracellular accumulation of lactate and a decrease in cellular pH. This disruption of metabolic homeostasis can lead to reduced cell proliferation, induction of apoptosis, and modulation of immune cell function.

References

Application Notes and Protocols for Preparing AR-C141990 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of AR-C141990 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes.[1][2] Its inhibitory action on MCT1 makes it a valuable tool in cancer metabolism research and as a potential immunosuppressant.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound hydrochloride, the commonly available salt form of this compound. It is crucial to always refer to the batch-specific molecular weight provided on the product's vial or Certificate of Analysis for the most accurate calculations.

| Parameter | Value | Reference |

| Compound Name | This compound hydrochloride | |

| Molecular Weight (MW) | 529.05 g/mol | |

| Appearance | Solid powder | [1] |

| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | [1] |

| Maximum Solubility in DMSO | 100 mM (49.26 mg/mL) | |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Stock Solution | -80°C for up to 1 year | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

-

This compound hydrochloride powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryogenic vials

-

Calibrated precision balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-equilibration: Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 529.05 g/mol = 5.29 mg

-

-

Weighing: Carefully weigh out the calculated mass (e.g., 5.29 mg) of this compound hydrochloride powder using a precision balance and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to the tube containing the powder. For a 10 mM solution with 5.29 mg of powder, this would be 1 mL of DMSO.

-

Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a water bath (37°C) can aid dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryogenic vials.[3]

-

Storage: Store the aliquots at -80°C for long-term storage, where they are reported to be stable for up to one year.[1] For short-term use (up to one week), storage at 4°C is possible.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: A flowchart of the this compound stock solution preparation process.

Signaling Pathway Inhibition by this compound

This compound functions by inhibiting the Monocarboxylate Transporter 1 (MCT1). This transporter is responsible for the efflux and influx of lactate and other monocarboxylates, playing a critical role in cellular metabolism, particularly in cancer cells and activated lymphocytes. By blocking MCT1, this compound disrupts these metabolic processes.

Caption: this compound inhibits the MCT1-mediated transport of lactate.

References

optimal concentration of AR-C141990 for in vitro studies

Application Notes and Protocols for AR-C141990

Topic: Optimal Concentration of this compound for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of monocarboxylate transporters (MCTs), specifically targeting MCT1 and MCT2.[1][2][3][4] These transporters are crucial for the facilitated diffusion of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[5][6][7] In highly glycolytic cells, including many cancer cells and activated lymphocytes, MCTs play a vital role in extruding lactate to maintain intracellular pH and support a high rate of glycolysis.[6][8][9] By blocking this transport, this compound can induce intracellular acidification and metabolic stress, leading to cytostatic or cytotoxic effects. These characteristics make it a valuable tool for research in cancer metabolism and immunology.[3][4][8]

This document provides a summary of reported inhibitory concentrations, detailed protocols for determining the optimal concentration in your specific experimental system, and an overview of its mechanism of action.

Data Presentation: Inhibitory Activity of this compound

The optimal concentration of this compound is highly dependent on the experimental system, particularly the expression levels of MCT1 and MCT2 in the cell type being studied. The following table summarizes the quantitative data available from various studies to guide the selection of a starting concentration range.

| Parameter | Target | Value | Experimental System | Reference |

| pKᵢ | MCT1 | 7.6 | Not Specified | [1][2] |

| MCT2 | 6.6 | Not Specified | [1][2] | |

| Kᵢ | MCT1 | 4.8 nM | Not Specified | [1] |

| IC₅₀ | MCT1 | 0.21 µM (210 nM) | [³H]HOCPCA uptake in oocytes | [2] |

| MCT2 | 2.32 µM | [³H]HOCPCA uptake in oocytes | [2] | |

| pIC₅₀ | MCT3 | < 5 | Not Specified | [2] |

| MCT4 | < 5 | Not Specified | [2] |

Note: The pKᵢ of 7.6 for MCT1 corresponds to a Kᵢ of approximately 25 nM. It is advisable to use the IC₅₀ value of 210 nM as a practical starting point for designing dose-response experiments in cell-based assays.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by physically obstructing the pore of MCT1 and MCT2, thereby preventing the efflux of lactate from the cell. In cells that rely heavily on glycolysis for energy (the "Warburg effect"), this inhibition leads to a rapid accumulation of intracellular lactate and protons. The resulting decrease in intracellular pH (acidification) and disruption of cellular metabolism can inhibit proliferation and induce apoptosis.

Caption: Mechanism of this compound action on lactate transport.

Experimental Protocols

The ideal in vitro concentration should be determined empirically for each cell line and assay. Below are two fundamental protocols to establish the effective dose-response range for this compound.

Protocol 1: Determination of IC₅₀ for Lactate Uptake Inhibition

This assay directly measures the ability of this compound to inhibit the function of MCTs by quantifying the uptake of radiolabeled lactate.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound hydrochloride (prepare a 10 mM stock in DMSO)

-

[¹⁴C]-L-Lactate

-

Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer), pH 7.4

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Scintillation fluid and vials

-

Multi-well plates (24- or 48-well)

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

-

Preparation of Inhibitor Concentrations: Prepare serial dilutions of this compound in KRH buffer. A suggested range is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a DMSO vehicle control.

-

Pre-incubation: Aspirate the culture medium from the wells and wash once with KRH buffer. Add the this compound dilutions to the respective wells and incubate for 30-60 minutes at 37°C.

-

Lactate Uptake: Prepare the uptake solution by adding [¹⁴C]-L-Lactate to KRH buffer (final concentration ~0.1-0.5 µCi/mL with 1 mM unlabeled L-Lactate). To start the uptake, add the uptake solution to each well and incubate for a short, defined period (e.g., 2-5 minutes). This time should be within the linear range of uptake for your cell line.

-

Stopping the Assay: To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis and Quantification: Lyse the cells in each well (e.g., with 0.1 M NaOH or 1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well, if desired. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Viability/Proliferation Assay

This assay assesses the downstream functional consequence of MCT1/2 inhibition on cell health and growth.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound hydrochloride (10 mM stock in DMSO)

-

Cell viability reagent (e.g., MTT, WST-1, resazurin, or a kit for ATP measurement like CellTiter-Glo®)

-

96-well clear or opaque plates (depending on the assay)

-

Plate reader (absorbance or fluorescence/luminescence)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad range (e.g., 10 nM to 50 µM) is recommended for initial screening.

-

Incubation: Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a "no cells" blank control. Incubate the plate for a relevant duration (e.g., 48-72 hours).

-

Assay Measurement: Add the chosen viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).

-

Quantification: Measure the signal using a plate reader at the appropriate wavelength (e.g., absorbance for MTT/WST-1, fluorescence for resazurin, luminescence for ATP assays).

-

Data Analysis: Subtract the blank reading from all measurements. Express the data as a percentage of the vehicle control. Plot the percent viability against the log concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for a specific in vitro study.

Caption: Workflow for determining the optimal this compound concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. AR-C 141990 hydrochloride | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]

- 5. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The making of a potent L-lactate transport inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AR-C141990 Administration in Rodent Models of Transplantation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of AR-C141990, a monocarboxylate transporter 1 (MCT-1) inhibitor, in rodent models of organ transplantation. The protocols and data presented are based on preclinical studies demonstrating the immunosuppressive potential of this compound in prolonging allograft survival.

Introduction

This compound is a potent inhibitor of monocarboxylate transporter 1 (MCT-1), a key transporter of lactate and other monocarboxylates across the plasma membrane. In the context of immunology, MCT-1 is crucial for the metabolic reprogramming of activated T-effector cells, which rely on glycolysis for their rapid proliferation and effector functions. By inhibiting MCT-1, this compound disrupts the metabolic activity of T-effector cells, leading to a state of immunosuppression and promoting allograft tolerance.

Mechanism of Action: MCT-1 Inhibition in T-Effector Cells

Activated T-effector cells undergo a metabolic switch to aerobic glycolysis to meet the high energy and biosynthetic demands of clonal expansion and cytokine production. This process results in the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and glycolytic flux. MCT-1 is a primary transporter responsible for this lactate efflux. Inhibition of MCT-1 by this compound leads to intracellular lactate accumulation, a drop in intracellular pH, and subsequent inhibition of key glycolytic enzymes. This metabolic disruption impairs T-effector cell proliferation and function, thereby suppressing the alloimmune response against the transplanted organ.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a rat cardiac allograft model.

Table 1: Effect of this compound on Allograft Survival in a High-Responder Rat Cardiac Transplant Model

| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Duration | Median Graft Survival (days) | Long-Term Survival (>100 days) |

| Untreated Control | - | - | - | 7 | 0/6 |

| This compound | 3 | s.c. | Days 0-13 post-transplant | 8 | 0/6 |

| This compound | 30 | s.c. | Days 0-13 post-transplant | >100 | 6/6 |

Data extracted from Pahlman et al., Transplant International, 2013.

Experimental Protocols

Protocol 1: Rat Heterotopic Cardiac Allotransplantation

This protocol describes a well-established model for studying allograft rejection and the efficacy of immunosuppressive agents.

Materials:

-

Donor and recipient rats (e.g., Dark Agouti [DA] donors and Piebald Virol Glaxo [PVG] recipients for a high-responder model)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Microsurgical instruments

-

Heparinized saline

-

Suture material (e.g., 8-0 to 10-0 Prolene)

-

This compound

-

Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animal Preparation: Anesthetize both donor and recipient rats. Shave and disinfect the surgical areas (chest for the donor, abdomen for the recipient).

-

Donor Heart Procurement:

-

Perform a midline sternotomy on the donor rat to expose the heart and great vessels.

-

Administer heparin intravenously.

-

Ligate the superior and inferior vena cava.

-

Transect the aorta and pulmonary artery.

-

Carefully remove the heart and place it in ice-cold saline.

-

-

Recipient Preparation:

-

Perform a midline laparotomy on the recipient rat to expose the abdominal aorta and inferior vena cava.

-

Gently dissect the vessels to allow for anastomosis.

-

-

Heterotopic Transplantation:

-

Perform end-to-side anastomoses of the donor aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using a fine suture under a surgical microscope.[1]

-

After completing the anastomoses, release the vascular clamps to allow blood flow to the donor heart. A successfully transplanted heart will begin to beat spontaneously.

-

Close the abdominal incision in layers.

-

-

Post-Operative Care:

-

Administer analgesics as required.

-

Monitor the animal for recovery and signs of distress.

-

Protocol 2: Preparation and Administration of this compound

Preparation of this compound Suspension:

-

Weigh the required amount of this compound powder based on the desired dose and the animal's body weight.

-

Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

-

Suspend the this compound powder in the 0.5% CMC vehicle to the desired final concentration.

-

Ensure the suspension is homogenous by vortexing or sonicating before each administration.

Administration:

-

Administer the this compound suspension subcutaneously (s.c.) once daily.

-

The treatment duration can vary, but a common regimen is from the day of transplantation (day 0) for a defined period (e.g., 14 days).

Protocol 3: Monitoring of Graft Survival

Procedure:

-

Daily Palpation: Manually palpate the recipient's abdomen to assess the contractility of the transplanted heart.[2] The strength of the heartbeat is a primary indicator of graft function.

-

Scoring: A scoring system can be used to quantify the heartbeat's strength (e.g., 0 = no beat, 1 = weak, 2 = moderate, 3 = strong).

-

Endpoint: Rejection is defined as the complete cessation of a palpable heartbeat. The day of the last palpable beat is recorded as the day of rejection.

-

Confirmation: Cessation of heartbeat can be confirmed by direct visualization of the graft via laparotomy at the experimental endpoint.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a rat cardiac allograft model.

References

Measuring the Effects of AR-C141990 on Lactate Uptake: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2, which are critical for the transport of lactate and other monocarboxylates across the plasma membrane.[1] The inhibition of these transporters has significant implications for cellular metabolism, particularly in highly glycolytic cells such as cancer cells, and has garnered interest for its therapeutic potential. These application notes provide detailed protocols for measuring the effects of this compound on lactate uptake and discuss the downstream cellular consequences.

Mechanism of Action

This compound acts as a competitive inhibitor of MCT1 and MCT2, blocking the transport of lactate. This leads to an accumulation of intracellular lactate and a decrease in extracellular lactate levels, which can have several downstream effects, including alterations in intracellular pH (pHi), modulation of glycolysis, and impacts on cell signaling pathways such as the PI3K/Akt/mTOR pathway.[2][3]

Quantitative Data Summary

The inhibitory potency of this compound on MCT1 and MCT2 has been characterized by various parameters. The following table summarizes the key quantitative data for this compound and the related inhibitor AR-C155858.

| Compound | Target | Parameter | Value | Reference |

| This compound | MCT1 | pKi | 7.6 | [1][4] |

| MCT2 | pKi | 6.6 | [1][4] | |

| MCT1 | Ki | 4.8 nM | [4] | |

| MCT1 (HOCPCA uptake) | IC50 | 0.21 µM | [1] | |

| MCT2 (HOCPCA uptake) | IC50 | 2.32 µM | [1] | |

| AR-C155858 | MCT1 | Ki | 2.3 nM | [4] |

| MCT2 | Ki | 10 nM | [4] |

Signaling Pathway

The inhibition of lactate transport by this compound can lead to intracellular acidification and disruption of the normal glycolytic flux. This metabolic stress can impact key cellular signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Signaling pathway affected by MCT1 inhibition with this compound.

Experimental Protocols

Protocol 1: Colorimetric Lactate Uptake/Efflux Assay

This protocol is adapted from commercially available lactate assay kits and is suitable for measuring changes in intracellular or extracellular lactate concentrations in response to this compound treatment.

Materials:

-

Cells of interest (e.g., cancer cell line, cardiomyocytes)

-

Cell culture medium

-

This compound

-

Lactate Assay Kit (e.g., Abcam ab65331, Sigma-Aldrich MAK064)

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 450 nm or 570 nm (depending on the kit)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (if measuring intracellular lactate)

-

10 kDa molecular weight cut-off (MWCO) spin filters (for deproteinization)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Cell Treatment:

-

Remove the culture medium and wash the cells once with PBS.

-

Add fresh culture medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM). A vehicle control (e.g., DMSO) should be included.

-

Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 2 hours).

-

-

Sample Collection:

-

Extracellular Lactate: Collect the culture medium from each well.

-

Intracellular Lactate:

-

Remove the culture medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Collect the cell lysates.

-

-

-

Sample Preparation:

-

Deproteinize the samples (both medium and lysates) by passing them through a 10 kDa MWCO spin filter to remove lactate dehydrogenase, which can interfere with the assay.

-

-

Lactate Measurement:

-

Follow the instructions provided with the commercial lactate assay kit. This typically involves:

-

Preparing a lactate standard curve.

-

Adding the reaction mix to the standards and samples.

-

Incubating for the recommended time (usually 30 minutes at room temperature).

-

Measuring the absorbance on a microplate reader.

-

-

-

Data Analysis:

-

Calculate the lactate concentration in each sample using the standard curve.

-

Normalize intracellular lactate to the protein concentration of the cell lysate.

-

Plot the lactate concentration against the concentration of this compound to determine the dose-response effect.

-

Caption: Workflow for the colorimetric lactate assay.

Protocol 2: Radiolabeled Lactate Uptake Assay

This protocol allows for the direct measurement of lactate transport into cells using radiolabeled L-lactate.

Materials:

-

Cells of interest

-

Cell culture medium

-

This compound

-

L-[14C]-Lactate

-

Scintillation fluid

-

Scintillation counter

-

24-well plates

-

Ice-cold PBS

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay reagent (e.g., BCA kit)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

-

Pre-incubation:

-

Remove the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

-

Pre-incubate the cells for 10-15 minutes at 37°C with the uptake buffer containing various concentrations of this compound or vehicle control.

-

-

Lactate Uptake:

-

Initiate the uptake by adding the uptake buffer containing L-[14C]-Lactate (final concentration, e.g., 1-10 µCi/mL) and the respective concentrations of this compound.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.

-

-

Stopping the Uptake:

-

Rapidly aspirate the uptake solution.

-

Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Protein Quantification:

-

Use an aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

-

-

Data Analysis:

-

Express the lactate uptake as counts per minute (CPM) or disintegrations per minute (DPM) per milligram of protein.

-

Calculate the percentage of inhibition of lactate uptake at each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Caption: Workflow for the radiolabeled lactate uptake assay.

Conclusion

This compound is a valuable tool for studying the role of MCT1 and MCT2 in lactate transport and cellular metabolism. The provided protocols offer robust methods to quantify the inhibitory effects of this compound on lactate uptake and to investigate its downstream consequences. These studies are crucial for understanding the therapeutic potential of MCT inhibitors in various diseases, including cancer.

References

Application Notes and Protocols for Studying Blood-Brain Barrier Transport Using AR-C141990

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis. AR-C141990 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor. While initially developed as an antiplatelet agent, its utility in neuroscience research is expanding, particularly in the investigation of microglia-mediated processes at the BBB, especially in the context of injury and neuroinflammation.

Recent studies have highlighted the critical role of microglia in maintaining and repairing the BBB. Following injury, ATP released from damaged cells activates P2Y12 receptors on microglia, triggering their migration to the site of injury to form a "patch," thereby sealing the compromised barrier.[1][2] this compound, by blocking this receptor, serves as a valuable tool to dissect the molecular mechanisms of microglia-endothelial cell interactions and their impact on BBB integrity and transport.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on blood-brain barrier dynamics, with a focus on microglia-mediated repair mechanisms.

Data Presentation

Table 1: In Vivo Effects of P2Y12 Receptor Antagonism on Blood-Brain Barrier Closure Time

The following table summarizes quantitative data from a study investigating the effect of a P2Y12 receptor antagonist on the closure of the BBB after laser-induced injury. While the study utilized clopidogrel, the data provides a strong rationale for the application of this compound to achieve similar, and potentially more selective, effects.

| Treatment Group | Time to BBB Closure (minutes) | Statistical Significance vs. Control | Reference |

| Control (Vehicle) | 25.3 ± 3.7 | - | [1] |

| P2Y12 Antagonist (Clopidogrel) | 58.1 ± 7.2 | p < 0.01 | [1] |

| P2Y12 Knockout Mice | 65.4 ± 8.9 | p < 0.001 | [1] |

Note: Data is presented as mean ± SEM. These findings suggest that pharmacological inhibition of the P2Y12 receptor significantly delays the closure of an injured BBB.

Signaling Pathways

The primary mechanism by which this compound influences the BBB is through the inhibition of the P2Y12 receptor signaling pathway in microglia. This pathway is central to the chemotactic response of microglia to sites of injury.

Caption: P2Y12 receptor signaling pathway in microglia leading to BBB repair.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Co-Culture Model with Microglia

This protocol describes the establishment of an in vitro BBB model by co-culturing brain endothelial cells and microglia, which is essential for studying the effects of this compound on microglia-mediated BBB transport and integrity.

Materials:

-

Primary or immortalized brain endothelial cells (e.g., bEnd.3 or hCMEC/D3)

-

Primary or immortalized microglial cells (e.g., BV-2)

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Endothelial cell growth medium

-

Microglial cell growth medium

-

This compound

-

Fluorescently labeled dextran (e.g., 4 kDa FITC-dextran)

-

Transendothelial Electrical Resistance (TEER) meter

Procedure:

-

Endothelial Cell Monolayer Formation:

-

Coat the apical side of the Transwell® inserts with an appropriate extracellular matrix protein (e.g., collagen IV and fibronectin).

-

Seed the brain endothelial cells onto the coated inserts at a high density.

-

Culture for 3-5 days to allow for the formation of a tight monolayer. Monitor the monolayer integrity by measuring TEER daily. TEER values should plateau, indicating a mature barrier.

-

-

Microglia Co-culture:

-

Once the endothelial monolayer is established, seed the microglial cells into the basolateral compartment (the bottom of the 24-well plate).

-

Continue to co-culture for 24-48 hours to allow for communication between the two cell types.

-

-

Treatment with this compound:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the appropriate cell culture medium.

-

Add this compound to the basolateral compartment to mimic systemic administration and direct exposure to microglia. Include a vehicle control group.

-

Incubate for the desired period (e.g., 1, 6, 12, or 24 hours).

-

-

Assessment of BBB Permeability:

-

Following treatment, replace the medium in the apical compartment with a medium containing a known concentration of fluorescently labeled dextran.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

-

Measure the fluorescence intensity of the samples using a plate reader.

-

Calculate the permeability coefficient (Papp) to quantify the transport across the endothelial monolayer.

-

-

Assessment of Tight Junction Protein Expression (Optional):

-

After the permeability assay, the Transwell® inserts can be processed for immunocytochemistry or Western blotting to assess the expression and localization of tight junction proteins such as Claudin-5, Occludin, and ZO-1 in the endothelial cells.

-

Caption: Experimental workflow for the in vitro BBB co-culture model.

Protocol 2: In Vivo Two-Photon Microscopy Model of BBB Injury and Repair

This protocol outlines an in vivo imaging approach to visualize the effect of this compound on microglial response and BBB integrity following a localized injury.

Materials:

-

C57BL/6 mice

-

Two-photon microscope

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Dental drill

-

Fluorescent dyes (e.g., FITC-dextran for vascular labeling, and a red fluorescent dye for labeling microglia if using a reporter mouse line is not feasible)

-

This compound

-

Saline (vehicle control)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse and fix its head in a stereotaxic frame.

-

Perform a craniotomy to expose the brain surface.

-

Administer this compound or vehicle via intraperitoneal injection at the desired dose and time point before injury.

-

-

Vascular Labeling:

-

Inject a high molecular weight fluorescent dextran (e.g., 70 kDa FITC-dextran) intravenously to label the vasculature.

-

-

Two-Photon Imaging and BBB Injury:

-

Position the mouse under the two-photon microscope and identify a suitable imaging area with clear vasculature.

-

Acquire baseline images of the blood vessels and surrounding microglia.

-

Induce a localized BBB injury by focusing a high-power laser on a single capillary until extravasation of the fluorescent dextran is observed.

-

-

Time-Lapse Imaging:

-

Immediately after injury, begin time-lapse imaging to capture the dynamic response of microglia and the leakage of the fluorescent dye.

-

Continue imaging for at least 60-90 minutes to monitor the movement of microglia towards the injury site and the sealing of the BBB.

-

-

Data Analysis:

-

Quantify the extravasation of the fluorescent dye over time to determine the rate of BBB leakage and the time to closure.

-

Track the movement and morphology of microglia to assess their chemotactic response.

-

Compare the results between the this compound-treated and vehicle-treated groups.

-

References

Application Notes and Protocols: Combining AR-C141990 with Other Immunosuppressive Drugs

For Researchers, Scientists, and Drug Development Professionals